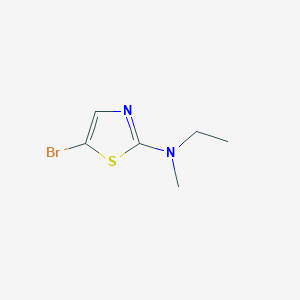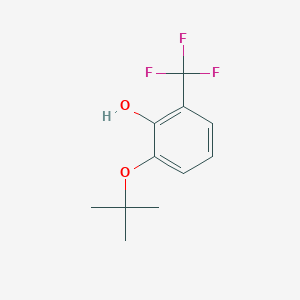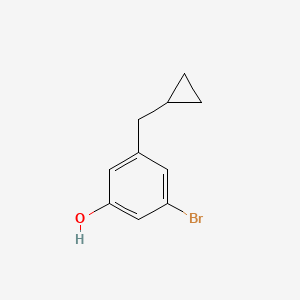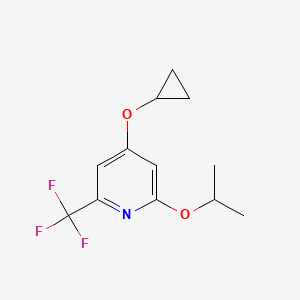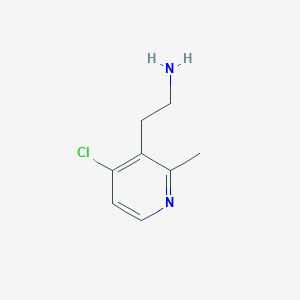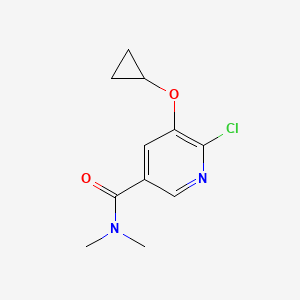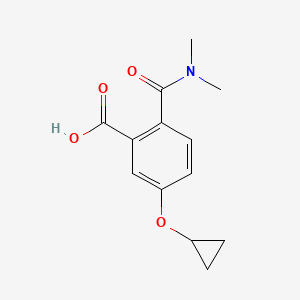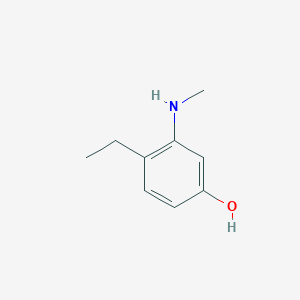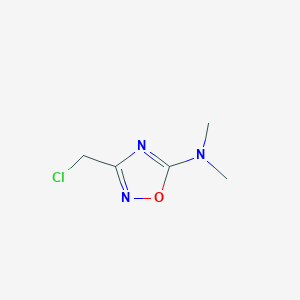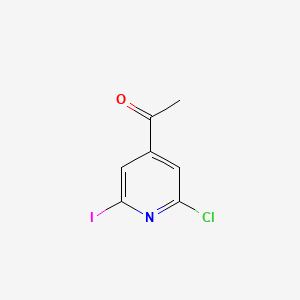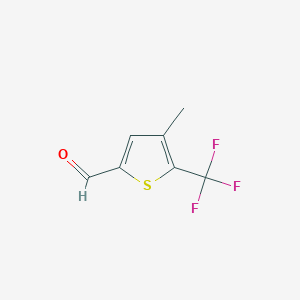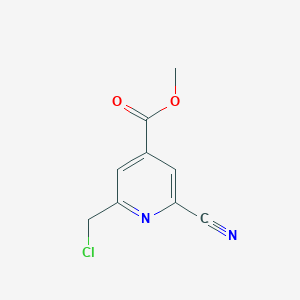
Methyl 2-(chloromethyl)-6-cyanoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chloromethyl)-6-cyanoisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a cyano group attached to the isonicotinic acid methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-6-cyanoisonicotinate typically involves the chloromethylation of methyl 6-cyanoisonicotinate. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(chloromethyl)-6-cyanoisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted isonicotinates with various functional groups.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chloromethyl)-6-cyanoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyano and chloromethyl groups on biological systems.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(chloromethyl)-6-cyanoisonicotinate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(bromomethyl)-6-cyanoisonicotinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 2-(hydroxymethyl)-6-cyanoisonicotinate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl 2-(methoxymethyl)-6-cyanoisonicotinate: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness: Methyl 2-(chloromethyl)-6-cyanoisonicotinate is unique due to the presence of both the chloromethyl and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution and its role as an intermediate in various synthetic pathways make it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
methyl 2-(chloromethyl)-6-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-7(4-10)12-8(3-6)5-11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
NXPWKMKNFKZNRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


